molecular formula C13H10ClIO B3104075 4-(2-Chloro-5-Iodobenzyl)Phenol CAS No. 1459754-32-5

4-(2-Chloro-5-Iodobenzyl)Phenol

Cat. No.: B3104075
CAS No.: 1459754-32-5
M. Wt: 344.57 g/mol
InChI Key: KYERPXJVHWYNIT-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-Iodobenzyl)Phenol is a chemical compound with the molecular formula C13H10ClIO It belongs to the class of phenols and is characterized by the presence of both chlorine and iodine atoms on its benzyl group

Chemical Reactions Analysis

Types of Reactions: 4-(2-Chloro-5-Iodobenzyl)Phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenol derivatives.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-Iodobenzyl)Phenol involves its interaction with specific molecular targets and pathways. For instance, as a ligand, it can form complexes with transition metals, which can then interact with biological molecules to exert their effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

4-[(2-chloro-5-iodophenyl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClIO/c14-13-6-3-11(15)8-10(13)7-9-1-4-12(16)5-2-9/h1-6,8,16H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYERPXJVHWYNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=CC(=C2)I)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClIO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401279406
Record name 4-[(2-Chloro-5-iodophenyl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401279406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1459754-32-5
Record name 4-[(2-Chloro-5-iodophenyl)methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1459754-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Chloro-5-iodophenyl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401279406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-chloro-5-iodobenzyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.238.551
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

1-chloro-4-iodo-2-(4-methoxybenzyl)benzene (10.0 g, 27.9 mmol) was dissolved in methylene chloride (150 mL). To the resulting mixture was added dropwise boron tribromide (21 g, 83.7 mmol) under cooling in an ice-water bath. After the completion of dropwise addition, the mixture was warmed up to room temperature, and stirred for 3 hr. The mixture was quenched with a saturated sodium bicarbonate solution, was separated into an aqueous phase and an organic phase. The aqueous phase was extracted with methylene chloride (150 mL×2). The organic phases were combined, washed with a saturated sodium chloride solution, dried over anhydrous sodium sulphate, and concentrated under a reduced pressure. The resulting crude product was purified with a silica-gel column chromatography (ethyl acetate:petroleum ether=0-1:20) to produce 8.5 g of a product in a yield of 88%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Yield
88%

Synthesis routes and methods II

Procedure details

A 100 mL of 4-necked flask equipped with thermometer and mechanical stirrer was charged with (2-chloro-5-iodophenyl)methanol (268.5 mg, 1 mmol), anhydrous ZnCl2 (136.3 mg, 1 mmol), dichloromethane (5.0 mL) and n-hexane (29 mL) under argon. After stirring for 10 min at 20 to 25° C., HBr (gas) was bubbled into the mixture for 10 min and a solution of phenol (197.6 mg, 2.1 mmol) in dry dichloromethane (3.0 mL) was added dropwise over 30 min. After bubbling HBr for additional 2 h, the mixture was refluxed for 3 days. The conversion was about 65%. The mixture was quenched with ice water (50 mL), extracted with ethyl acetate (2×30 mL), washed with water (2×30 mL), brine (30 mL), concentrated and the residue was purified by flash chromatography (PE:EA=25:1 as eluant, 200 mL) to give an off-white solid. Yield: 180 mg (52%). 1H NMR (CDCl3, 400 MHz): δ 7.44 (d, J=8.4 Hz, 2H), 7.03˜7.09 (m, 3H), 6.77 (d, J=8.4 Hz, 2H), 4.76 (s, 1H), 3.95 (s, 2H), 3.82 (s, 2H). MS ESI (m/z): 345 [M+1]+. 13C NMR (CDCl3, 100 MHz): δ 154.1, 141.4, 139.5, 136.6, 134.2, 131.2, 130.9, 130.1, 115.5, 91.67, 38.07.
Quantity
268.5 mg
Type
reactant
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step One
Name
Quantity
136.3 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
197.6 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chloro-5-Iodobenzyl)Phenol
Reactant of Route 2
4-(2-Chloro-5-Iodobenzyl)Phenol
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4-(2-Chloro-5-Iodobenzyl)Phenol
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4-(2-Chloro-5-Iodobenzyl)Phenol
Reactant of Route 5
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4-(2-Chloro-5-Iodobenzyl)Phenol
Reactant of Route 6
4-(2-Chloro-5-Iodobenzyl)Phenol

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